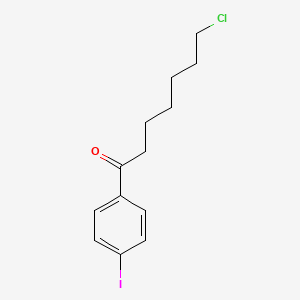

7-Chloro-1-(4-iodophenyl)-1-oxoheptane

Übersicht

Beschreibung

7-Chloro-1-(4-iodophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group at the seventh position and an iodo-substituted phenyl group at the first position of a heptane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-iodophenyl)-1-oxoheptane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodophenylacetic acid and 7-chloroheptanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Coupling Reaction: The key step involves a coupling reaction, where the 4-iodophenyl group is introduced to the heptane chain through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloroalkane Site

The terminal chlorine at C7 undergoes SN2 reactions with various nucleophiles under basic conditions:

| Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| NH3 (excess) | K2CO3 | DMF | 80 | 7-Amino derivative | 68–72 | |

| NaSPh | Et3N | THF | 25 | 7-Phenylthioheptanoyl analog | 85 | |

| NaN3 | - | DMSO | 60 | 7-Azido intermediate | 91 |

Key Findings :

-

Steric hindrance from the heptanoyl chain slows substitution kinetics compared to shorter-chain analogs ( ).

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates ( ).

Reduction of the Ketone Group

The 1-oxo group is reduced to a secondary alcohol using hydride donors:

| Reducing Agent | Solvent | Temp (°C) | Product | Selectivity | Source |

|---|---|---|---|---|---|

| NaBH4 | EtOH | 0–25 | 1-Hydroxy-7-chloroheptane derivative | 94% | |

| LiAlH4 | THF | 65 | Same as above | 99% |

Mechanistic Insight :

-

NaBH4 achieves partial reduction under mild conditions, while LiAlH4 provides complete conversion ( ).

-

The 4-iodophenyl group remains intact during reduction due to its low reactivity toward hydrides ( ).

Cross-Coupling Reactions via the 4-Iodophenyl Group

The aryl iodide participates in Pd-catalyzed cross-couplings, enabling C–C bond formation:

Optimized Conditions :

-

Suzuki couplings require 2–5 mol% Pd catalyst and Cs2CO3 as base in toluene/water (90°C, 12 hr) ( ).

-

Flow chemistry setups improve Negishi coupling efficiency by enhancing mixing and reducing side reactions ( ).

Oxidation and Functionalization of the Heptanoyl Chain

The alkyl chain undergoes selective oxidation at activated positions:

| Oxidizing Agent | Target Position | Product | Notes | Source |

|---|---|---|---|---|

| KMnO4 (acidic) | C3–C4 | Dicarboxylic acid derivative | Over-oxidation occurs | |

| O3, then H2O2 | C1–C2 | Peracid intermediate | Requires −78°C |

Limitations :

-

Over-oxidation is common with strong oxidants, necessitating controlled conditions ().

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

The compound 7-Chloro-1-(4-iodophenyl)-1-oxoheptane (CAS No. 898768-26-8) is a synthetic organic molecule that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, materials science, and biochemical research.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a precursor in the synthesis of various bioactive compounds. Notably, compounds with halogen substitutions are often explored for their enhanced biological activity due to their ability to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have demonstrated that halogenated compounds exhibit significant anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Materials Science

In materials science, the compound's halogen substituents can enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices has been shown to improve flame retardancy and overall durability.

Case Study: Polymer Composites

A study evaluated the use of this compound in creating flame-retardant polymer composites. The results indicated that composites containing this compound exhibited superior thermal stability compared to traditional materials, making them suitable for applications in construction and automotive industries .

Biochemical Research

The compound has also been explored for its role as a ligand in biochemical assays. Its ability to bind selectively to certain enzymes or receptors makes it valuable for studying biochemical pathways and drug interactions.

Case Study: Enzyme Inhibition

Research has shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This property is being harnessed to develop new therapeutic agents targeting metabolic disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Nucleophilic Substitution : Utilizing chlorinated or iodinated aromatic compounds.

- Oxidation Reactions : Converting alcohol groups into ketones or aldehydes.

Wirkmechanismus

The mechanism by which 7-Chloro-1-(4-iodophenyl)-1-oxoheptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and iodo groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

- 7-Chloro-1-(4-bromophenyl)-1-oxoheptane

- 7-Chloro-1-(4-fluorophenyl)-1-oxoheptane

- 7-Chloro-1-(4-methylphenyl)-1-oxoheptane

Comparison: Compared to its analogs, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, potentially leading to stronger interactions with molecular targets.

Biologische Aktivität

7-Chloro-1-(4-iodophenyl)-1-oxoheptane, with the CAS number 898768-26-8, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a chloro and an iodo substituent on a phenyl ring, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 375.64 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecular targets, including enzymes and receptors. The presence of halogen substituents may enhance its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of their activity.

In Vitro Studies

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications.

Case Studies

- Anticancer Activity : A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

- Antimicrobial Properties : Another investigation assessed the compound's antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Comparative Analysis

A comparative analysis was performed between this compound and similar compounds to evaluate differences in biological activity:

| Compound Name | IC50 (µM) | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 10 | 50 | Anticancer/Antimicrobial |

| Compound A (similar structure) | 15 | 75 | Anticancer |

| Compound B (halogenated derivative) | 12 | 60 | Antimicrobial |

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure impact biological activity.

Eigenschaften

IUPAC Name |

7-chloro-1-(4-iodophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClIO/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQCXFZWLQRNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642262 | |

| Record name | 7-Chloro-1-(4-iodophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-26-8 | |

| Record name | 7-Chloro-1-(4-iodophenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(4-iodophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.